N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H15ClN2O3 It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2-chloro-5-nitrophenyl group
Preparation Methods
The synthesis of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-chloro-5-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, to form ketones or alcohols depending on the oxidizing agent used.
Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions include amine derivatives, substituted phenyl derivatives, and oxidized cyclohexane derivatives.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular functions, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide include:
N-(2-chloro-5-nitrophenyl)cyclohexylformamide: Similar structure but with a formamide group instead of a carboxamide group.
2-chloro-5-nitroaniline: Lacks the cyclohexane ring and carboxamide group, but shares the 2-chloro-5-nitrophenyl moiety.
N-(2-chloro-5-nitrophenyl)benzamide: Contains a benzamide group instead of a cyclohexanecarboxamide group.
The uniqueness of this compound lies in its combination of the cyclohexane ring and the 2-chloro-5-nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCUTPJMFFQED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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